ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
Ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic heterocyclic compound featuring a chromene (coumarin) core substituted with a bromine atom at position 6, a thiazolylcarbamoyl group at position 3, and an ethyl benzoate moiety linked via an imine group (Z-configuration). This compound is likely synthesized via Schiff base formation or condensation reactions, as inferred from analogous syntheses of chromene derivatives .
Properties
IUPAC Name |
ethyl 3-[[6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c1-2-29-21(28)13-4-3-5-16(11-13)25-20-17(19(27)26-22-24-8-9-31-22)12-14-10-15(23)6-7-18(14)30-20/h3-12H,2H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETGRFHDCLHMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene moiety, a thiazole ring, and an ethyl ester functional group. The molecular formula is with a molecular weight of 396.28 g/mol. The presence of bromine and thiazole suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of various derivatives of chromene and thiazole compounds. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Ethyl ester of thiazole derivatives | Candida albicans | 16 µg/mL |
These findings indicate that compounds with similar structures may exhibit selective antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of chromene derivatives has been explored extensively. This compound is hypothesized to have cytotoxic effects on various cancer cell lines based on the structure–activity relationship observed in related compounds.
Case Studies
- Study on Chromene Derivatives : A study reported that chromene derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 30 µM. The presence of electron-withdrawing groups enhanced activity.
- Thiazole Compounds : Thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative similar to this compound demonstrated an IC50 value of 15 µM against lung cancer cells (A549).
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of DNA Synthesis : Certain chromene derivatives interfere with DNA replication in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in several studies.
- Antimicrobial Mechanisms : The ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Chromene-Thiazole Hybrids
The target compound shares structural homology with benzothiazole-chromene hybrids. For example, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (from ) incorporates a benzothiazole-indole system. Key differences include:
- Substituents: The target compound has a bromine atom and thiazolylcarbamoyl group, whereas the analogue in features a cyanoacetate group.
- Bioactivity : Benzothiazole derivatives are often explored for anticancer and antimicrobial activity, while brominated chromenes may exhibit enhanced reactivity in electrophilic substitutions .
Brominated Heterocycles
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () shares a bromine atom and nitrogen-rich heterocyclic system.
Benzoate Esters in Pharmaceuticals
lists benzoate derivatives like 2-[benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate. These compounds emphasize the role of ester groups in modulating lipophilicity and metabolic stability. The trifluoromethyl group in these analogues enhances electronegativity, unlike the bromine and thiazole groups in the target compound, which may prioritize halogen bonding and hydrogen-bond interactions .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
